molecular formula C9H11BrO B8597976 1-(3-Bromo-4-methylphenyl)ethan-1-ol

1-(3-Bromo-4-methylphenyl)ethan-1-ol

Cat. No.: B8597976
M. Wt: 215.09 g/mol
InChI Key: ALJNMHXPTJTHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-4-methylphenyl)ethan-1-ol (CAS 65189-93-7) is a secondary alcohol and a brominated aromatic compound of significant interest in organic and medicinal chemistry research. With the molecular formula C 9 H 11 BrO and a molecular weight of 215.09 g/mol, it serves as a versatile chiral building block and synthetic intermediate . The compound is characterized by a hydroxyl group and a methyl group attached to the same carbon atom (ethan-1-ol) of a 3-bromo-4-methylphenyl ring, a structure that can be represented by the SMILES notation CC1=C(C=C(C=C1)C(C)O)Br . Its primary research value lies in its application as a precursor in multi-step synthetic pathways. The bromine atom on the phenyl ring is a reactive site amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex biaryl systems. Concurrently, the secondary alcohol functional group can be oxidized to a ketone or serve as a handle for further functionalization via esterification or etherification . This bifunctionality makes it a valuable scaffold for constructing target molecules, particularly in the exploration of nitrogen-containing heterocyclic scaffolds like imidazonaphthyridines, which are known for their diverse biological and pharmacological properties . Researchers utilize this compound in the synthesis of potential pharmaceutical agents, where it may be incorporated to modulate the lipophilicity, stereochemistry, and overall pharmacophore of a new chemical entity. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

1-(3-bromo-4-methylphenyl)ethanol

InChI

InChI=1S/C9H11BrO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7,11H,1-2H3

InChI Key

ALJNMHXPTJTHOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)O)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 1 3 Bromo 4 Methylphenyl Ethan 1 Ol

Catalytic Enantioselective Pathways for Chiral 1-(3-Bromo-4-methylphenyl)ethan-1-ol (B6152440)

The primary challenge in synthesizing this compound lies in controlling the absolute stereochemistry at the newly formed chiral center. Catalytic enantioselective methods are the most efficient and atom-economical approaches to achieve this, utilizing small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. These strategies can be broadly categorized into two main types: the asymmetric reduction of a prochiral ketone and the enantioselective formation of a key carbon-carbon bond.

The most direct route to chiral this compound is the asymmetric reduction of its corresponding prochiral ketone, 1-(3-bromo-4-methylphenyl)ethanone. This transformation involves the addition of two hydrogen atoms across the carbonyl double bond, guided by a chiral catalyst to favor the formation of one enantiomer over the other.

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones. This process utilizes a chiral oxazaborolidine catalyst, which coordinates with a stoichiometric borane (B79455) reagent (such as borane-tetrahydrofuran (B86392) complex, BH₃·THF) and the ketone substrate. nih.gov

The mechanism involves the formation of a ternary complex between the CBS catalyst, borane, and the ketone. The borane coordinates to the nitrogen atom of the oxazaborolidine ring, which increases the Lewis acidity of the ring's boron atom. nih.gov This boron atom then coordinates to the carbonyl oxygen of the ketone, holding it in a rigid, sterically defined orientation. This conformation forces the hydride from the N-coordinated BH₃ to attack a specific face of the carbonyl group, leading to the predictable formation of one enantiomer of the alcohol. The choice of the (R)- or (S)-proline-derived catalyst determines whether the (R)- or (S)-alcohol is formed.

Table 1: Representative Data for CBS Reduction of Substituted Acetophenones

Ketone Substrate Catalyst Borane Reagent Enantiomeric Excess (ee) Yield
Acetophenone (B1666503) (R)-CBS BH₃·THF 97% High
3'-Bromoacetophenone (R)-CBS BH₃·DMS 95% >90%
4'-Methylacetophenone (B140295) (S)-CBS Catecholborane 98% High

Data for the specific target compound is predicted based on results for structurally similar substrates.

Transition metal-catalyzed asymmetric hydrogenation offers a highly efficient alternative to stoichiometric hydride reagents. These reactions typically employ catalysts based on rhodium (Rh), ruthenium (Ru), or iridium (Ir), coordinated to chiral phosphine (B1218219) or diamine ligands. researchgate.net The hydrogenation of ketones is proposed to occur via a metal-ligand bifunctional mechanism, where a hydride on the metal and a proton on the ligand are transferred to the carbonyl group in a concerted, six-membered transition state. acs.org

Ruthenium complexes, such as those developed by Noyori, are particularly effective for the asymmetric hydrogenation of aromatic ketones. acs.org Catalysts of the type [RuX₂(chiral diphosphine)(chiral diamine)] have demonstrated exceptional activity and enantioselectivity. acs.orgresearchgate.net The chiral ligands create a well-defined steric and electronic environment around the metal center, which effectively differentiates the two prochiral faces of the ketone during the hydride transfer step. acs.org These reactions are often performed under hydrogen pressure and can be accelerated by the addition of a base. acs.org

First-row transition metals like iron have also emerged as catalysts for asymmetric hydrogenation, offering a more sustainable alternative to precious metals. rsc.orgacs.org

Table 2: Comparison of Metal Catalysts for Asymmetric Hydrogenation of Aromatic Ketones

Catalyst System Substrate H₂ Pressure Enantiomeric Excess (ee) Conversion
Ru/((S)-BINAP)((S,S)-DPEN) Acetophenone 1-10 atm >99% (R) >99%
Rh/(Chiral Bisphosphine) Acetophenone Derivatives 20 atm 90-98% >95%
Ru Nanoparticles/(S,S)-DPEN Acetophenone 50 atm 76-79% 100%

Data for the specific target compound is predicted based on established catalyst performance.

An alternative synthetic strategy involves constructing the chiral alcohol by forming the carbon-carbon bond between the aromatic ring and the ethyl group in an enantioselective manner. This approach builds the chiral center directly, rather than reducing a pre-existing ketone.

The catalytic asymmetric addition of organoboron reagents to aldehydes is a powerful method for synthesizing chiral secondary alcohols. nih.govresearchgate.net In this approach, an arylboronic acid, such as 3-bromo-4-methylphenylboronic acid, can be added to acetaldehyde (B116499) in the presence of a chiral transition metal catalyst. Rhodium and ruthenium catalysts are commonly employed for this transformation. nih.govacs.org

The reaction mechanism typically involves the transmetalation of the aryl group from the boron atom to the metal center (e.g., Rh or Ru). The resulting aryl-metal species then adds across the carbonyl group of the aldehyde. The chiral ligand coordinated to the metal controls the facial selectivity of this addition, thereby determining the stereochemistry of the resulting alcohol product. acs.org Organoboron reagents are advantageous due to their stability to air and moisture and their good functional group tolerance. researchgate.net

Table 3: Representative Catalytic Systems for Asymmetric Arylation of Aldehydes

Metal/Ligand Arylboronic Acid Aldehyde Enantiomeric Excess (ee) Yield
Rh(I)/(R)-Fluoroalcohol-Phosphine Phenylboronic acid p-Tolylaldehyde 69% 83%
Ru/(P-Chiral Monophosphine) Arylboronic acids Aliphatic Aldehydes Up to 99% Excellent

Data for the specific target compound is predicted based on the general scope of the reaction.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. acs.orgprinceton.edu This strategy can be applied to the synthesis of chiral alcohols through reductive coupling reactions. While a specific protocol for this compound may not be established, a plausible pathway can be designed based on dual-catalysis principles. nih.govacs.org

In a potential scenario, a photocatalyst, upon absorbing visible light, could generate a reactive radical species from a suitable precursor. rsc.org For instance, a 3-bromo-4-methylphenyl radical could be generated from an aryl halide or another precursor. Simultaneously, a chiral Lewis acid or a chiral hydrogen-bond donor catalyst could activate acetaldehyde toward nucleophilic attack. rsc.org The photogenerated radical would add to the activated aldehyde, and the chiral co-catalyst would control the enantioselectivity of the C-C bond formation. Subsequent reduction would yield the final chiral alcohol. This approach represents a modern, sustainable frontier for constructing complex chiral molecules. nih.govacs.org

Dynamic Kinetic Resolution (DKR) Strategies for Racemic Mixtures

Standard kinetic resolution of a racemic mixture is inherently limited to a maximum yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by integrating an in situ racemization of the slower-reacting enantiomer, theoretically enabling a quantitative conversion of the racemate into a single, desired enantiomer. mdpi.comacs.org This process typically involves a dual-catalyst system: a biocatalyst (often a lipase) for the enantioselective reaction and a metal-based catalyst for racemization. youtube.com

For a secondary alcohol like this compound, a DKR process would involve the enantioselective acylation of one enantiomer (e.g., the R-enantiomer) by a lipase (B570770), while the remaining S-enantiomer is continuously racemized back to the R/S mixture by a metal catalyst. mdpi.comacs.org

Key Components of DKR for Secondary Alcohols:

Biocatalyst: Immobilized lipases, such as Candida antarctica lipase B (CALB, often sold as Novozym® 435), are widely used due to their high selectivity and stability in organic media. mdpi.comscielo.br They selectively acylate one enantiomer of the alcohol at a much higher rate than the other.

Racemization Catalyst: Ruthenium complexes are highly effective for the racemization of secondary alcohols. mdpi.comyoutube.com The mechanism involves a reversible oxidation/reduction cycle where the alcohol is temporarily converted to the achiral ketone, which is then reduced back to the racemic alcohol. youtube.com Other catalysts, including zeolites and aluminum complexes, have also been successfully employed. nih.govthieme-connect.com

Acyl Donor: An appropriate acyl donor is crucial for the enzymatic acylation step. Vinyl acetate (B1210297) is a common choice. scielo.br For DKR systems, the choice is more critical to ensure compatibility with both the enzyme and the racemization catalyst. acs.org

A representative DKR of a generic 1-phenylethanol (B42297) derivative is outlined in the table below. This strategy is directly applicable to the synthesis of enantiomerically pure this compound.

Table 1: Representative Conditions for Dynamic Kinetic Resolution of Secondary Aryl Alcohols

ParameterCondition/ReagentPurposeReference
SubstrateRacemic 1-phenylethanol derivativeStarting material to be resolved. mdpi.com
BiocatalystImmobilized Candida antarctica Lipase B (Novozym® 435)Enantioselective acylation of one alcohol enantiomer. mdpi.comnih.gov
Racemization CatalystRuthenium or Niobium complexes (e.g., NbOPO4·nH2O)In situ racemization of the non-reacting alcohol enantiomer. mdpi.comscielo.brresearchgate.net
Acyl DonorIsopropenyl acetate or vinyl butyrateProvides the acyl group for the enzymatic esterification. mdpi.comnih.gov
SolventToluene (B28343)Provides a non-polar medium compatible with both catalysts. nih.govscielo.br
Temperature25–60 °COptimal temperature for catalyst activity and stability. nih.govscielo.br
Yield/Selectivity>95% yield, >99% enantiomeric excess (ee)Demonstrates the high efficiency of the DKR process. mdpi.com

Development of Racemic Synthetic Approaches to this compound

The Grignard reaction is a cornerstone of carbon-carbon bond formation and a direct method for synthesizing secondary alcohols. The synthesis of racemic this compound can be achieved by reacting a suitable Grignard reagent with 3-bromo-4-methylbenzaldehyde.

In this approach, methylmagnesium bromide (CH₃MgBr) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of 3-bromo-4-methylbenzaldehyde. The reaction must be conducted under strictly anhydrous (water-free) conditions, as Grignard reagents are potent bases and will react with water, destroying the reagent. Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are common solvents. The reaction is typically initiated by activating the magnesium metal, often with a small crystal of iodine, which helps to remove the passivating magnesium oxide layer. Following the addition of the Grignard reagent, the resulting magnesium alkoxide intermediate is hydrolyzed in an acidic workup (e.g., with aqueous ammonium (B1175870) chloride) to yield the final alcohol product.

A widely used and straightforward method for preparing racemic secondary alcohols is the reduction of the corresponding ketone. This compound can be readily synthesized by the reduction of 1-(3-bromo-4-methylphenyl)ethanone.

Sodium borohydride (B1222165) (NaBH₄) is a common and selective reducing agent for this transformation. It is a mild hydride donor that effectively reduces ketones and aldehydes without affecting other functional groups like esters or halogens. The reaction is typically performed in a protic solvent, such as methanol (B129727) or ethanol (B145695). scribd.comblogspot.com The ketone is dissolved in the alcohol, and the solution is often cooled in an ice bath before the portion-wise addition of NaBH₄. scribd.com The reaction is generally rapid and exothermic. After the reduction is complete, a workup with water or dilute acid is performed to decompose any excess NaBH₄ and hydrolyze the intermediate borate (B1201080) esters to afford the desired alcohol. blogspot.com

Table 2: Comparison of Racemic Synthetic Approaches

MethodPrecursorKey ReagentsTypical SolventAdvantagesDisadvantages
Grignard Reaction3-Bromo-4-methylbenzaldehydeMethylmagnesium bromide, Mg, I2 (cat.)Anhydrous Diethyl Ether or THFForms C-C bond; high yield.Requires strictly anhydrous conditions; sensitive to protic functional groups.
NaBH4 Reduction1-(3-Bromo-4-methylphenyl)ethanoneSodium borohydride (NaBH4)Methanol or EthanolOperationally simple; high yield; tolerant of many functional groups.Does not form a new C-C bond; requires a ketone precursor.

In line with the principles of green chemistry, there is growing interest in performing chemical transformations under solvent-free conditions. Solvent-free reactions can offer benefits such as reduced waste, lower costs, and sometimes enhanced reaction rates.

The reduction of ketones, including acetophenone derivatives, to alcohols using sodium borohydride can be adapted to solvent-free systems. morressier.com Such reactions can be carried out using mechanochemistry, where the reactants are combined in a high-speed ball mill, or by grinding the solid reactants together in a mortar and pestle. morressier.comresearchgate.net Often, a solid activator or support, such as wet silica (B1680970) gel or a solid acid, is included to facilitate the reaction. researchgate.netscielo.br For the reduction of 1-(3-bromo-4-methylphenyl)ethanone, grinding the ketone with NaBH₄ in the presence of wet SiO₂ at a slightly elevated temperature (e.g., 75-80 °C) could provide the corresponding alcohol in high yield with significantly reduced solvent waste. scielo.br

Strategic Synthesis of Key Precursors for this compound

The primary precursor for the synthesis of this compound via reduction is the ketone 1-(3-bromo-4-methylphenyl)ethanone, also known as 3'-bromo-4'-methylacetophenone. chemicalbook.comchemimpex.com This compound is typically prepared via a Friedel-Crafts acylation reaction. organic-chemistry.orgmasterorganicchemistry.com

The synthesis starts with 2-bromotoluene (B146081) (1-bromo-2-methylbenzene). In a classic Friedel-Crafts acylation, 2-bromotoluene is treated with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride, in the presence of a stoichiometric amount of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). masterorganicchemistry.comkhanacademy.orgscribd.com The methyl group (-CH₃) and the bromine atom (-Br) are ortho, para-directing groups. The steric hindrance from the methyl group favors acylation at the position para to the methyl group, which is also meta to the bromine atom, yielding the desired 1-(3-bromo-4-methylphenyl)ethanone as the major product. youtube.com The reaction forms a stable complex with the product ketone, necessitating a full equivalent of the Lewis acid and a subsequent aqueous workup to liberate the final product. organic-chemistry.org

Table 3: Properties of the Key Precursor 1-(3-Bromo-4-methylphenyl)ethanone

PropertyValueReference
CAS Number40180-80-1 chemicalbook.comchemimpex.com
Molecular FormulaC9H9BrO chemicalbook.com
Molecular Weight213.07 g/mol chemicalbook.com
AppearanceWhite to brown powder chemimpex.com
Melting Point42-46 °C chemicalbook.com
Boiling Point118 °C at 3 mmHg chemicalbook.com

Bromination and Methylation Strategies on Aromatic Rings

The synthesis of this compound relies critically on the precise installation of bromo and methyl substituents on the aromatic ring. The relative positions of the acetyl (or its alcohol derivative), bromo, and methyl groups are key to the final structure. Advanced synthetic methodologies focus on regioselective bromination and methylation strategies, often starting from readily available precursors. A primary route involves the bromination of a pre-existing substituted benzene (B151609) ring.

One of the most direct methods to obtain the precursor for this compound is through the electrophilic bromination of 4'-methylacetophenone. chemicalbook.com In this approach, the methyl and acetyl groups are already in the desired para-relationship, and their directing effects guide the incoming bromine atom. The acetyl group is a meta-director, while the methyl group is an ortho-, para-director. The position ortho to the methyl group and meta to the acetyl group is activated, leading to the desired 3-bromo-4-methylacetophenone.

A detailed study outlines a high-yield synthesis of 3-Bromo-4-methylacetophenone, which can then be reduced to the target alcohol. chemicalbook.com The reaction involves treating 4'-methylacetophenone with bromine in the presence of a Lewis acid, aluminum chloride (AlCl₃), in a suitable solvent like dichloromethane. chemicalbook.com The Lewis acid is crucial as it polarizes the bromine molecule, increasing its electrophilicity and facilitating the substitution on the aromatic ring.

The reaction proceeds in two stages. Initially, the 4'-methylacetophenone is allowed to form a complex with aluminum chloride at a reduced temperature. Subsequently, bromine is added, and the reaction is allowed to proceed to completion. chemicalbook.com This method has been shown to be highly effective, providing the desired product in excellent yield.

Below is a data table summarizing the experimental conditions for this bromination strategy.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
4'-Methylacetophenone1. Aluminum chloride (AlCl₃)2. Bromine (Br₂)Dichloromethane0 to 20~1393 chemicalbook.com

An alternative conceptual strategy involves starting with a simpler aromatic hydrocarbon, such as toluene, and sequentially introducing the required functional groups. chegg.com This multi-step synthesis would begin with a Friedel-Crafts acylation of toluene with acetyl chloride and aluminum chloride to produce 4'-methylacetophenone. chegg.com This intermediate is the same starting material used in the previously described bromination reaction. This approach highlights the strategic importance of the order of reactions to achieve the correct isomer.

Another synthetic pathway could involve the Friedel-Crafts acylation of 3-bromotoluene. However, this can lead to a mixture of isomers, making it a less regioselective and therefore less favorable route for obtaining a pure final product. The directing effects of the bromo and methyl groups would need to be carefully considered to control the position of the incoming acetyl group.

While direct methylation of a bromo-substituted aromatic ring is a theoretical possibility, the bromination of a methylated precursor is generally a more common and efficient strategy for synthesizing compounds like 3-bromo-4-methylacetophenone.

Elucidating the Chemical Reactivity and Transformative Potential of 1 3 Bromo 4 Methylphenyl Ethan 1 Ol

Reactions at the Hydroxyl Moiety

The secondary benzylic alcohol group is a key functional handle that readily participates in a variety of well-established chemical transformations.

Esterification Reactions and Derivatives

The conversion of the hydroxyl group of 1-(3-bromo-4-methylphenyl)ethan-1-ol (B6152440) into an ester is a fundamental transformation that modifies the compound's polarity and steric properties, and can serve as a protecting group strategy. This is typically achieved through reaction with acylating agents such as acyl chlorides or carboxylic anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. For instance, reaction with acetyl chloride in a suitable solvent would yield 1-(3-bromo-4-methylphenyl)ethyl acetate (B1210297).

Alternatively, Fischer esterification, involving the reaction with a carboxylic acid under acidic catalysis (e.g., sulfuric acid), provides another route to ester derivatives. The efficiency of these reactions is comparable to that of other secondary benzylic alcohols. Studies on similar substrates show that excellent yields can be achieved under mild, and even solvent-free, conditions. iiste.orgnih.gov For example, the esterification of various benzylic alcohols with acetic acid has been shown to proceed with high efficiency. researchgate.net

Table 1: Representative Esterification Reactions of Secondary Alcohols

Acylating AgentCatalyst/BaseTypical Product Structure
Acetyl ChloridePyridine1-(3-bromo-4-methylphenyl)ethyl acetate
Acetic AnhydrideDMAP, Triethylamine1-(3-bromo-4-methylphenyl)ethyl acetate
Benzoic AcidH₂SO₄ (catalytic)1-(3-bromo-4-methylphenyl)ethyl benzoate

These ester derivatives are valuable as intermediates in the synthesis of more complex molecules, including potential pharmaceutical compounds and materials.

Oxidation Pathways and Products

The secondary alcohol functionality of this compound can be readily oxidized to the corresponding ketone, 1-(3-bromo-4-methylphenyl)ethan-1-one. nih.govchemscene.com This transformation is a cornerstone in organic synthesis and can be accomplished using a wide array of oxidizing agents.

Common and effective reagents for this purpose include chromium-based oxidants such as Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) in dichloromethane, which are known for their mildness and high yields in converting secondary alcohols to ketones. A study on the structurally similar 1-(4-bromo-3-methylphenyl)ethanol (B6354752) demonstrated a 99% yield of the corresponding ketone using PCC in dichloromethane. Research on the oxidation of 4-bromophenyl ethanol (B145695) has also been conducted using polymer-supported chromic acid, highlighting an approach with easier work-up and reagent recycling. asianpubs.org Other modern oxidation methods, such as those employing Dess-Martin periodinane (DMP) or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base), are also highly effective for this type of transformation, offering the advantage of avoiding heavy metal waste.

The resulting product, 1-(3-bromo-4-methylphenyl)ethan-1-one, is a key synthetic intermediate itself, with the ketone functionality allowing for further modifications such as nucleophilic additions, reductions, or α-halogenations, while the aryl bromide remains available for cross-coupling reactions. nih.gov

Table 2: Common Oxidizing Agents for Secondary Benzylic Alcohols

Oxidizing AgentTypical SolventProduct
Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂)1-(3-bromo-4-methylphenyl)ethan-1-one
Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂)1-(3-bromo-4-methylphenyl)ethan-1-one
Swern Oxidation ReagentsDichloromethane (CH₂Cl₂), DMSO1-(3-bromo-4-methylphenyl)ethan-1-one

Nucleophilic Substitutions and Ether Formations

The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. However, a more direct and common pathway to ether derivatives is the Williamson ether synthesis. byjus.comwikipedia.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then displaces a halide from an alkyl halide in an SN2 reaction to form the desired ether. wikipedia.orgjk-sci.com

For example, treating this compound with sodium hydride followed by the addition of an alkylating agent like methyl iodide would yield 1-(3-bromo-4-methylphenyl)-1-methoxyethane. The choice of the alkyl halide is typically restricted to primary or methyl halides to avoid competing elimination reactions. wikipedia.org This reaction is a robust and versatile method for creating a diverse range of ethers. jk-sci.com

Table 3: Williamson Ether Synthesis Example

Step 1: ReagentStep 2: ReagentProduct
Sodium Hydride (NaH)Methyl Iodide (CH₃I)1-(3-bromo-4-methylphenyl)-1-methoxyethane
Potassium Hydride (KH)Ethyl Bromide (CH₃CH₂Br)1-(3-bromo-4-methylphenyl)-1-ethoxyethane

Transformations Involving the Aryl Bromine Substituent

The carbon-bromine bond on the phenyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The aryl bromide moiety of this compound, or its oxidized ketone counterpart, is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the construction of complex molecular frameworks.

Suzuki Reaction : This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.commdpi.com For instance, reacting this compound with phenylboronic acid using a catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate would yield 1-(4-methyl-[1,1'-biphenyl]-3-yl)ethan-1-ol. This reaction is highly tolerant of various functional groups, including the hydroxyl group on the substrate. researchgate.netresearchgate.net

Heck Reaction : The Heck reaction couples the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, to form a new carbon-carbon bond at the vinylic position. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. Reacting this compound with styrene would lead to the formation of a stilbene (B7821643) derivative. This method is a powerful way to introduce vinyl groups onto the aromatic ring. nih.gov

Sonogashira Reaction : This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is co-catalyzed by palladium and copper complexes and requires a base, often an amine. nih.gov Coupling this compound with an alkyne like phenylacetylene (B144264) would produce an arylalkyne derivative, a structure prevalent in functional materials and pharmaceuticals. researchgate.net

Table 4: Overview of Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
SuzukiAryl/Vinyl Boronic AcidPd(PPh₃)₄, Base (e.g., K₂CO₃)Biaryl or Aryl-alkene
HeckAlkene (e.g., Styrene)Pd(OAc)₂, Ligand, Base (e.g., Et₃N)Substituted Alkene
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Arylalkyne

Directed Ortho Metalation and Further Functionalization

Directed ortho metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. unblog.frorganic-chemistry.org

In this compound, the hydroxyl group, or more effectively its corresponding alkoxide (formed by pre-treatment with a base), can act as a DMG. This would direct lithiation by a strong base like n-butyllithium or sec-butyllithium (B1581126) to the C2 position of the phenyl ring—the only available position ortho to the directing group. The resulting aryllithium intermediate is a potent nucleophile that can be trapped with various electrophiles (e.g., CO₂, I₂, aldehydes) to introduce a new substituent specifically at this position. This provides a route to highly substituted, polysubstituted aromatic compounds that are often difficult to access through classical electrophilic aromatic substitution, which would be directed by the methyl and hydroxyl groups to other positions. baranlab.org

Nucleophilic Aromatic Substitution Considerations

The bromine atom attached to the aromatic ring of this compound is a key functional group that can participate in nucleophilic aromatic substitution (SNA) reactions. However, traditional SNA reactions often require harsh conditions and are generally limited to substrates with strong electron-withdrawing groups positioned ortho or para to the leaving group, which are absent in this molecule. The development of palladium-catalyzed cross-coupling reactions has significantly expanded the scope of C-N and C-C bond formation on aryl halides under milder conditions.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for the synthesis of carbon-nitrogen bonds. libretexts.orgwikipedia.org This reaction allows for the coupling of amines with aryl halides, including the bromo-functionality present in this compound. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product and regenerate the palladium(0) catalyst. libretexts.orgwikipedia.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of the reaction. nih.gov

Another significant transformation is the Suzuki coupling, which facilitates the formation of carbon-carbon bonds by coupling an organoboron species with an organohalide using a palladium complex as a catalyst. wikipedia.orgorganic-chemistry.org In the context of this compound, the bromine atom can be replaced by various alkyl, alkenyl, or aryl groups derived from the corresponding boronic acid or boronate ester. The reaction typically proceeds in the presence of a base, which activates the organoboron reagent. organic-chemistry.orgnih.gov

Reaction Type Catalyst System Coupling Partner Potential Product
Buchwald-Hartwig AminationPalladium precatalyst (e.g., Pd(OAc)₂) + Phosphine ligand (e.g., XPhos)Primary or secondary amines1-(3-Amino-4-methylphenyl)ethan-1-ol derivatives
Suzuki CouplingPalladium catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃)Boronic acids or esters1-(3-Aryl/Alkyl-4-methylphenyl)ethan-1-ol derivatives

These palladium-catalyzed reactions provide a versatile platform for the structural modification of this compound, enabling the introduction of a wide range of functional groups at the 3-position of the aromatic ring.

Reactivity of the Aryl Methyl Group and Side-Chain Modifications

The aryl methyl group of this compound offers another site for chemical modification. One common transformation is free-radical bromination, which can selectively introduce a bromine atom at the benzylic position of the methyl group. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, in a non-polar solvent like carbon tetrachloride. sci-hub.se The resulting benzylic bromide is a highly reactive intermediate that can undergo subsequent nucleophilic substitution reactions to introduce a variety of functional groups.

Furthermore, the secondary benzylic alcohol in the side chain is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to the corresponding ketone, 1-(3-bromo-4-methylphenyl)ethan-1-one. This transformation is a common and important reaction in organic synthesis.

Functional Group Reaction Type Reagents Potential Product
Aryl Methyl GroupFree-Radical BrominationN-Bromosuccinimide (NBS), Radical Initiator1-(3-Bromo-4-(bromomethyl)phenyl)ethan-1-ol
Secondary AlcoholOxidationVarious oxidizing agents (e.g., PCC, PDC)1-(3-Bromo-4-methylphenyl)ethan-1-one

Derivatization Strategies for Analytical and Synthetic Utility

The hydroxyl group of this compound is a prime target for derivatization, which can be employed to enhance its analytical detection or to introduce functional groups for further synthetic transformations.

For analytical purposes, particularly in gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of polar compounds like alcohols. Common derivatization techniques for alcohols include silylation, acylation, and alkylation.

In synthetic chemistry, the hydroxyl group can be converted into other functional groups such as ethers and esters. The Williamson ether synthesis, for instance, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. masterorganicchemistry.com Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, often in the presence of an acid catalyst or a coupling agent. These reactions not only serve as a means of protecting the hydroxyl group during multi-step syntheses but also allow for the introduction of a wide array of functionalities. www.gov.uk

Derivatization Strategy Reaction Type Reagents Purpose
Ether FormationWilliamson Ether SynthesisBase (e.g., NaH) + Alkyl halideSynthetic utility, protecting group
Ester FormationFischer EsterificationCarboxylic acid + Acid catalystSynthetic utility, protecting group

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of this compound, offering a window into the electronic environment of each nucleus and the connectivity between atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the methine proton of the ethyl group, the hydroxyl proton, and the methyl protons. The aromatic region will be particularly informative, with the substitution pattern influencing the chemical shifts and coupling constants (J).

Aromatic Protons: The three protons on the benzene (B151609) ring are expected to appear as a complex multiplet or as distinct doublets and doublet of doublets due to spin-spin coupling. The proton ortho to the bromine atom is expected to be the most deshielded.

Methine Proton (-CHOH): This proton will likely appear as a quartet due to coupling with the adjacent methyl group protons. Its chemical shift will be influenced by the electronegative oxygen atom.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and dependent on concentration, solvent, and temperature. It may appear as a broad singlet and can exchange with D₂O.

Methyl Protons (-CH₃): The protons of the methyl group attached to the aromatic ring will appear as a singlet, while the protons of the ethyl group's methyl will be a doublet, coupled to the methine proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Aromatic Carbons: The six aromatic carbons will give rise to six distinct signals, with their chemical shifts influenced by the bromo and methyl substituents. The carbon atom bearing the bromine atom (C-Br) will be significantly shifted.

Aliphatic Carbons: The methine carbon (-CHOH) and the methyl carbon (-CH₃) of the ethyl group will appear in the aliphatic region of the spectrum. The carbon attached to the hydroxyl group will be deshielded compared to a standard alkane.

Predicted NMR Data for this compound:

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹H MultiplicityPredicted ¹H Coupling Constant (Hz)Predicted ¹³C Chemical Shift (ppm)
Ar-H~7.5 - 7.2m-~125 - 140
CH(OH)~4.8q~6.5~70
OHVariablebr s--
Ar-CH₃~2.4s-~20
CH(OH)CH₃~1.5d~6.5~25

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this compound, a cross-peak between the methine proton and the methyl protons of the ethyl group would be expected, confirming their connectivity. It would also help in assigning the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon signal to its attached proton(s). For example, the signal for the methine proton would show a correlation to the signal for the methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be useful in determining the preferred conformation of the molecule and in stereochemical assignments, although for a relatively simple molecule like this, its application might be more limited.

In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions as they occur in the NMR tube. This method allows for the real-time observation of the disappearance of reactants and the appearance of intermediates and products, providing valuable kinetic and mechanistic data.

For reactions involving this compound, such as its synthesis via the reduction of 1-(3-Bromo-4-methylphenyl)ethanone or its subsequent reactions, in situ NMR could be employed. For example, in a study of benzyl (B1604629) alcohol oxidation, researchers used in situ high-pressure NMR to monitor the catalytic process. rsc.orgunibo.itresearchgate.net This approach allows for the non-invasive monitoring of intra-particle kinetics and transport phenomena. rsc.orgunibo.itresearchgate.net Similar methodologies could be applied to study the reaction kinetics of this compound, providing insights into reaction rates, catalyst activity, and the formation of any transient species. The acetylation of benzyl alcohol has also been studied in-depth using inline NMR monitoring to unravel the reaction mechanism. acs.org

Since this compound contains a stereocenter at the carbon bearing the hydroxyl group, it exists as a pair of enantiomers. Determining the absolute configuration of these enantiomers is a critical aspect of its characterization, especially in pharmaceutical and biological contexts. Chiral NMR auxiliary techniques are a powerful tool for this purpose.

This method involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, unlike enantiomers, have different physical properties and will exhibit distinct NMR spectra. By analyzing the differences in the chemical shifts of the newly formed diastereomers, it is often possible to assign the absolute configuration of the original enantiomers. The use of chiral auxiliaries is a well-established method for controlling stereochemistry in organic reactions. The Evans' oxazolidinone and Oppolzer's camphor (B46023) sultam are examples of such auxiliaries used in stereoselective synthesis. While specific application to this compound is not documented, the principles of using chiral auxiliaries to establish absolute and relative stereochemistry are broadly applicable to chiral alcohols. nih.gov

Alternatively, chiral solvating agents (CSAs) can be used. These agents form transient diastereomeric complexes with the enantiomers in solution, leading to the separation of NMR signals for the two enantiomers without the need for covalent modification.

Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, its elemental composition, and to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. This is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₉H₁₁BrO), the exact mass can be calculated and compared with the experimentally determined value.

Predicted HRMS Data for this compound:

AdductPredicted m/z
[M+H]⁺215.00661
[M+Na]⁺236.98855
[M-H]⁻212.99205

The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks in the mass spectrum separated by two m/z units, which is a clear indicator of the presence of a single bromine atom in the molecule. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information. For instance, the loss of a water molecule or a methyl group would be expected fragmentation pathways.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the exceptional separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. This method is highly effective for the analysis of volatile and semi-volatile compounds such as this compound. In a typical GC-MS analysis, the compound is first vaporized and separated from other components on a chromatographic column before entering the mass spectrometer.

Upon entering the mass spectrometer, the molecules are ionized, most commonly by electron impact (EI), which involves bombarding the molecule with high-energy electrons. This process generates a positively charged molecular ion (M⁺•) and a series of fragment ions. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint, enabling structural elucidation.

For this compound, the mass spectrum is expected to exhibit several characteristic features:

Molecular Ion Peak: The presence of a bromine atom results in a distinctive isotopic pattern for the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), referred to as the M⁺• and (M+2)⁺• peaks.

Alpha-Cleavage: As a secondary alcohol, a primary fragmentation pathway involves the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage). The loss of a methyl group (•CH₃, 15 Da) from the molecular ion would result in a highly stable, resonance-stabilized benzylic oxonium ion. This fragment is often observed as the base peak or one of the most intense peaks in the spectrum.

Dehydration: Alcohols frequently undergo dehydration, leading to the loss of a water molecule (H₂O, 18 Da). This fragmentation results in a peak at [M-18]⁺•.

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br, 79 or 81 Da), producing a fragment ion at [M-79]⁺ or [M-81]⁺.

The predicted fragmentation data for this compound are summarized in the table below.

Table 1. Predicted Key Fragments in the Electron Impact Mass Spectrum of this compound.
Fragment IonDescriptionPredicted m/zNotes
[M]⁺•Molecular Ion214/216Characteristic 1:1 isotopic pattern due to Bromine (⁷⁹Br/⁸¹Br).
[M-CH₃]⁺Alpha-Cleavage (Loss of methyl group)199/201Expected to be a major, highly stable fragment.
[M-H₂O]⁺•Dehydration (Loss of water)196/198Common fragmentation pathway for alcohols.
[M-Br]⁺Loss of Bromine radical135Represents the C₉H₁₁O⁺ fragment.
[C₇H₇]⁺Tropylium ion91Common fragment in compounds with a benzyl moiety, though may be less prominent.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure by probing the vibrational modes of chemical bonds. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the polarizability of the molecule. Together, they offer complementary information for a comprehensive vibrational analysis.

The vibrational spectrum of this compound is dominated by characteristic bands corresponding to its primary functional groups: the hydroxyl (-OH) group, the carbon-bromine (C-Br) bond, and the carbon-oxygen (C-O) bond, in addition to vibrations from the substituted aromatic ring.

O-H Vibrations: The hydroxyl group gives rise to one of the most recognizable bands in the IR spectrum. The O-H stretching vibration (νO-H) typically appears as a strong and broad absorption in the range of 3200–3600 cm⁻¹. spectroscopyonline.comorgchemboulder.com The significant broadening of this band is a direct consequence of intermolecular hydrogen bonding in the condensed phase. In Raman spectra, this band is generally weak. The O-H in-plane bending vibration (δO-H) is expected in the 1350–1450 cm⁻¹ region. spectroscopyonline.comtheaic.org

C-Br Vibrations: The carbon-bromine stretching vibration (νC-Br) is found in the fingerprint region of the spectrum. Due to the heavy mass of the bromine atom, this vibration occurs at a low frequency, typically in the range of 515–690 cm⁻¹. libretexts.org This band is usually of medium to strong intensity in both IR and Raman spectra.

C-O Vibrations: As a secondary alcohol, this compound is expected to show a strong C-O stretching vibration (νC-O) in the region of 1075–1150 cm⁻¹. orgchemboulder.comspectroscopyonline.com This intense absorption is a key diagnostic feature for the alcohol moiety and is often prominent in the IR spectrum. spectroscopyonline.com

Aromatic Ring Vibrations: The substituted benzene ring contributes several characteristic bands. Aromatic C-H stretching (νC-H) vibrations appear above 3000 cm⁻¹. orgchemboulder.com Aromatic C=C in-ring stretching vibrations produce a series of bands, typically of variable intensity, in the 1450–1600 cm⁻¹ region. orgchemboulder.comspcmc.ac.in Out-of-plane C-H bending vibrations (γC-H) below 900 cm⁻¹ can also provide information about the substitution pattern of the aromatic ring. thieme-connect.de

Table 2. Characteristic Functional Group Vibrations for this compound.
Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Typical IR IntensityTypical Raman Intensity
O-H (Alcohol)Stretching (H-bonded)3200 - 3600Strong, BroadWeak
Aromatic C-HStretching3000 - 3100Medium to WeakStrong
Aliphatic C-HStretching2850 - 3000MediumMedium
Aromatic C=CRing Stretching1450 - 1600Medium to WeakStrong
C-O (Secondary Alcohol)Stretching1075 - 1150StrongMedium
C-BrStretching515 - 690StrongStrong

While the harmonic oscillator approximation is a useful starting point for interpreting vibrational spectra, real molecular vibrations exhibit anharmonicity. acs.org This means the potential energy of a bond does not follow a perfect parabolic curve, especially at higher vibrational energy levels. Anharmonicity has several important consequences: it causes shifts in the observed fundamental vibrational frequencies from their harmonic predictions, and it allows for the observation of otherwise "forbidden" transitions such as overtones and combination bands. q-chem.com

Anharmonic vibrational analysis, typically performed using computational quantum chemistry methods like Vibrational Second-Order Perturbation Theory (VPT2) or Vibrational Self-Consistent Field (VSCF) theory, provides a more accurate and realistic simulation of experimental spectra. q-chem.comiastate.edu These calculations account for the coupling between different vibrational modes and the true shape of the potential energy surface.

For a molecule like this compound, an anharmonic analysis is crucial for several reasons:

Accurate Frequency Prediction: Anharmonic calculations yield vibrational frequencies that are in much better agreement with experimental IR and Raman data than those from simpler harmonic calculations.

Assignment of Complex Spectra: The fingerprint region (below 1500 cm⁻¹) of the spectrum is often crowded with numerous overlapping bands. Anharmonic analysis helps in the unambiguous assignment of these bands, including fundamental vibrations, overtones, and combination bands.

Understanding Vibrational Coupling: It reveals the extent to which different vibrational modes are coupled. For instance, the C-O stretching mode may be coupled with C-C stretching or C-H bending modes of the ethyl group and the aromatic ring.

The difference between the harmonic approximation and a more complete anharmonic treatment is conceptually summarized below.

Table 3. Comparison of Harmonic and Anharmonic Models in Vibrational Analysis.
AspectHarmonic ApproximationAnharmonic Analysis
Potential Energy SurfaceParabolic (Quadratic)More complex, non-parabolic (e.g., Morse potential)
Vibrational FrequenciesOften systematically higher than experimental valuesProvides frequencies in closer agreement with experiment
Spectral FeaturesPredicts only fundamental transitionsPredicts fundamentals, overtones, and combination bands
Mode CouplingAssumes vibrational modes are independentAccounts for the interaction and coupling between modes
Computational CostRelatively lowSignificantly higher, requires more sophisticated methods

By employing anharmonic computational methods, a theoretically calculated spectrum can be generated that closely mirrors the experimental one, facilitating a detailed and accurate assignment of the vibrational modes of this compound.

Reactivity and Potential Applications

1-(3-Bromo-4-methylphenyl)ethan-1-ol (B6152440) is a versatile chemical intermediate with several reactive sites that can be exploited in organic synthesis.

Reactions at the Hydroxyl Group: The -OH group can undergo esterification with carboxylic acids or acylation with acid chlorides to form the corresponding esters. It can also be converted into an ether.

Substitution and Elimination Reactions: The hydroxyl group can be protonated under acidic conditions to form a good leaving group (water), facilitating Sₙ1 substitution reactions due to the formation of a resonance-stabilized benzylic carbocation. Elimination reactions to form the corresponding styrene (B11656) derivative are also possible.

Reactions at the Aromatic Ring: The bromine atom on the phenyl ring is a key functional group for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, or Sonogashira couplings can be used to form new carbon-carbon or carbon-heteroatom bonds at this position, allowing for the synthesis of a wide array of more complex molecules.

Given its structure as a substituted chiral alcohol, this compound is a valuable building block, particularly in medicinal chemistry and materials science, for the synthesis of complex target molecules where specific substitution patterns and stereochemistry are required.

Computational and Theoretical Chemistry of 1 3 Bromo 4 Methylphenyl Ethan 1 Ol

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties by solving the Schrödinger equation. Methodologies like Density Functional Theory (DFT) and ab initio calculations are cornerstones of this field, providing a framework to explore the electronic structure and energy landscape of molecules.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. mdpi.com For 1-(3-Bromo-4-methylphenyl)ethan-1-ol (B6152440), a DFT study would begin with a geometry optimization. This process systematically alters the positions of the atoms to find the lowest energy conformation, which corresponds to the most stable molecular structure.

The optimization yields key geometric parameters such as bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between two planes). These calculated parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. mdpi.com The stability of the molecule is inherently linked to this optimized, low-energy state.

Table 1: Illustrative Geometric Parameters from a DFT Optimization

Parameter Description Typical Calculated Value
Bond Length e.g., C-O bond in the ethanol (B145695) group Angstroms (Å)
Bond Angle e.g., C-C-O angle Degrees (°)

Note: The table above is illustrative. Specific calculated values for this compound are not available in the surveyed literature.

Ab Initio Calculations of Electronic Properties (HOMO-LUMO Gaps, Ionization Potential, Electron Affinity)

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. These calculations are crucial for determining the electronic properties of a molecule. Key among these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate an electron and corresponds to the ionization potential. The energy of the LUMO relates to the ability to accept an electron, which is associated with the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Global reactivity descriptors can be derived from these energies:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Table 2: Illustrative Electronic Properties from Ab Initio Calculations

Property Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Relates to electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to electron-accepting ability
HOMO-LUMO Gap ELUMO - EHOMO Indicator of chemical stability and reactivity
Ionization Potential Energy required to remove an electron Measures resistance to oxidation

Note: The table above is illustrative. Specific calculated values for this compound are not available in the surveyed literature.

Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis

An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) map, is a visual representation of the charge distribution around a molecule. researchgate.netresearchgate.net It is generated by calculating the electrostatic potential at the surface of the molecule. This map uses a color scale to indicate different regions of charge:

Red : Indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack.

Blue : Indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

Green/Yellow : Indicate regions of neutral or intermediate potential.

For this compound, an ESP map would likely show a negative potential (red) around the oxygen atom of the hydroxyl group due to its high electronegativity. Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group. Such maps are invaluable for predicting how the molecule will interact with other molecules, including receptors or reactants. mdpi.comresearchgate.net

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry can also simulate various types of spectra, which is a vital tool for interpreting and verifying experimental results.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. mdpi.com Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used for this purpose.

The process involves first optimizing the molecule's geometry (as in section 5.1.1) and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard compound (e.g., tetramethylsilane, TMS) to yield the predicted chemical shifts. Comparing these theoretical shifts with experimental spectra helps in the assignment of signals to specific atoms, which can be crucial for confirming the structure of complex molecules.

Table 3: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm)

Atom Predicted ¹³C Shift (ppm) Experimental ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Experimental ¹H Shift (ppm)
C1 (Aryl) --- --- --- ---
CH (Ethanol) --- --- H (Ethanol-CH) ---
CH₃ (Ethanol) --- --- H (Ethanol-CH₃) ---

Note: This table illustrates the type of data generated. Specific predicted values for this compound are not available in the surveyed literature.

Simulated Vibrational Spectra (IR, Raman, NIR)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Theoretical calculations can simulate these spectra by computing the harmonic vibrational frequencies.

After geometry optimization, a frequency calculation is performed. This analysis yields a set of vibrational modes, each with a specific frequency (typically in wavenumbers, cm⁻¹) and intensity. These frequencies correspond to the stretching, bending, and twisting of bonds. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically multiplied by a scaling factor to improve agreement with experimental data. The simulated IR and Raman spectra can then be plotted and compared directly with experimental results to aid in the assignment of vibrational bands.

Table 4: Illustrative Calculated Vibrational Frequencies

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Description
1 --- --- O-H stretch
2 --- --- C-H stretch (aromatic)
3 --- --- C-O stretch

Note: This table illustrates the type of data generated. Specific predicted values for this compound are not available in the surveyed literature.

Intermolecular Interactions and Solvent Effects

The presence of a hydroxyl group and a substituted aromatic ring in this compound dictates its behavior in solution and in the condensed phase. Computational methods are instrumental in dissecting the nature and strength of the non-covalent interactions that govern its properties.

The hydroxyl group of this compound is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. Computational studies on analogous molecules, such as benzyl (B1604629) alcohol and its derivatives, have utilized Density Functional Theory (DFT) to explore the geometries, interaction energies, and vibrational frequencies of hydrogen-bonded complexes. rsc.org

Theoretical calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to model the formation of dimers and larger aggregates of this compound. rsc.org These models can predict the preferred orientations and the strength of the O-H···O hydrogen bonds. Natural Bond Orbital (NBO) analysis is a computational technique that can further elucidate the nature of these interactions by quantifying the charge transfer between the donor and acceptor orbitals. rsc.org For substituted benzyl alcohols, the electronic nature of the substituents on the aromatic ring can influence the acidity of the hydroxyl proton and the basicity of the oxygen atom, thereby modulating the strength of the hydrogen bonds. researchgate.net In the case of this compound, the electron-withdrawing bromine atom and the electron-donating methyl group would have competing effects on the hydrogen bonding capabilities of the hydroxyl group.

Computational studies on benzyl alcohol complexes have also revealed the subtle interplay of various conformations and their impact on hydrogen bonding topologies. goettingen-research-online.de For this compound, different rotational conformations around the C-O and C-C bonds would lead to various hydrogen bonding networks with varying stabilities.

Table 1: Representative Hydrogen Bond Parameters for Alcohol Dimers from Theoretical Calculations

ParameterValue RangeComputational Method
O-H···O Distance (Å)2.7 - 3.0DFT (B3LYP)
Hydrogen Bond Energy (kcal/mol)-3 to -6MP2/aug-cc-pVDZ
O-H Stretching Frequency Shift (cm⁻¹)-100 to -150DFT (B3LYP)

Note: This table presents typical values for alcohol dimers and is intended to be illustrative for the potential hydrogen bonding in this compound.

The polarity of the solvent can significantly influence the rates and outcomes of reactions involving this compound. Computational models can be used to correlate solvent properties with the reactivity of the molecule. Solvatochromic parameters, such as the Kamlet-Abboud-Taft parameters (α for hydrogen-bond donating acidity, β for hydrogen-bond accepting basicity, and π* for dipolarity/polarizability), can be computationally predicted or correlated with experimental data to understand solvent effects. researchgate.net

For reactions where a charge separation develops in the transition state, polar solvents are expected to increase the reaction rate by stabilizing the transition state more than the reactants. The dielectric constant of the solvent is a key parameter in these models. researchgate.net For instance, in a nucleophilic substitution reaction where the hydroxyl group is protonated and leaves as water, a more polar solvent would better solvate the resulting carbocationic intermediate, thus accelerating the reaction. libretexts.org

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the reactivity of substituted alcohols based on molecular descriptors and solvent parameters. researchgate.net While specific QSPR models for this compound are not available, general principles suggest that its reactivity in different solvents will be a function of both the intrinsic electronic effects of the bromo and methyl substituents and the specific interactions with solvent molecules.

Table 2: Common Solvatochromic Parameters for Characterizing Solvent Polarity

ParameterDescriptionTypical Range
Dielectric Constant (ε)Bulk polarity of the solvent2 (nonpolar) to 80 (water)
Reichardt's Dye (ET(30))Empirical measure of polarity30 (nonpolar) to 63 (water)
Kamlet-Taft π*Dipolarity/Polarizability0 (nonpolar) to 1 (polar aprotic)
Kamlet-Taft αHydrogen Bond Acidity0 (non-HBD) to 1.2 (strong HBD)
Kamlet-Taft βHydrogen Bond Basicity0 (non-HBA) to 1 (strong HBA)

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational transition state analysis is a cornerstone of modern mechanistic chemistry, allowing for the detailed study of reaction pathways and the determination of activation energies. For this compound, this approach can be applied to various potential reactions, such as nucleophilic substitution or elimination.

In a typical computational study of a reaction mechanism, the potential energy surface is explored to locate the stationary points corresponding to reactants, products, intermediates, and transition states. The structures of these species are optimized, and their energies are calculated at a high level of theory. The transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For example, in the SN1 reaction of this compound, computational methods can be used to model the protonation of the hydroxyl group, the departure of a water molecule to form a benzylic carbocation, and the subsequent attack of a nucleophile. The stability of the carbocation intermediate, influenced by the electronic effects of the bromo and methyl groups, can be quantified. The activation energies for each step can be calculated to determine the rate-determining step of the reaction. nih.gov

Similarly, for an SN2-type reaction, the transition state for the concerted displacement of the protonated hydroxyl group by a nucleophile can be located and its energy calculated. The geometry of the transition state provides insights into the bonding changes occurring during the reaction. rsc.org By comparing the activation energies of competing pathways (e.g., SN1 vs. SN2), the most likely mechanism under specific conditions can be predicted.

Table 3: Illustrative Computational Parameters for Transition State Analysis

ParameterDescriptionTypical Computational Output
Activation Energy (ΔE‡)The energy barrier for a reaction.Calculated from the energy difference between the transition state and reactants.
Gibbs Free Energy of Activation (ΔG‡)The free energy barrier, including entropic effects.Calculated including zero-point vibrational energies and thermal corrections.
Imaginary FrequencyThe vibrational mode of the transition state corresponding to the reaction coordinate.A negative frequency value in the vibrational analysis output.
Transition State GeometryThe atomic arrangement at the highest point on the reaction pathway.Optimized coordinates of the transition state structure.

Strategic Utility of 1 3 Bromo 4 Methylphenyl Ethan 1 Ol As a Synthetic Building Block

Precursor in Multistep Organic Synthesis

The inherent reactivity of its functional groups makes 1-(3-Bromo-4-methylphenyl)ethan-1-ol (B6152440) a valuable starting point for the synthesis of a variety of organic compounds. The hydroxyl group can be readily transformed into other functionalities or used as a directing group, while the bromine atom provides a handle for cross-coupling reactions, and the methyl group can influence the electronic and steric properties of the molecule.

While direct examples of its use in the total synthesis of complex natural products are not extensively documented in readily available literature, its precursor, 3'-Bromo-4'-methylacetophenone, is recognized as a key intermediate in the synthesis of various pharmaceutical and organic molecules. The reduction of this ketone to this compound is a critical step in synthetic sequences that require the functionalities present in the alcohol.

The strategic importance of this building block can be illustrated by considering its potential applications in the synthesis of biologically active compounds. For instance, the bromo- and methyl-substituted phenyl ring is a feature in a number of pharmacophores. The ability to further elaborate the ethanol (B145695) side chain, coupled with the potential for cross-coupling reactions at the bromine position, opens up pathways to a wide range of derivatives with potential therapeutic applications.

Table 1: Key Reactions and Transformations of this compound

Reaction Type Reagents and Conditions Product Type Potential Applications
Oxidation PCC, CH₂Cl₂ 1-(3-Bromo-4-methylphenyl)ethan-1-one Intermediate for further synthesis
Etherification NaH, R-X Aryl ethers Synthesis of substituted phenoxy compounds
Esterification Acyl chloride, pyridine (B92270) Aryl esters Pro-drugs, functional materials
Suzuki Coupling Pd catalyst, boronic acid Biaryl compounds Synthesis of complex aromatic systems

Role in Stereoselective Pathway Design

The synthesis of enantiomerically pure compounds is of paramount importance in modern drug discovery and development. Chiral alcohols, such as this compound, are valuable synthons for the construction of stereochemically defined molecules. The asymmetric reduction of the corresponding ketone, 3'-Bromo-4'-methylacetophenone, is a common strategy to access enantiomerically enriched (R)- or (S)-1-(3-Bromo-4-methylphenyl)ethan-1-ol.

Various methods have been developed for the stereoselective reduction of aryl ketones, including the use of chiral reducing agents, such as those derived from boranes, or catalytic methods employing transition metal complexes with chiral ligands. Biocatalysis, utilizing enzymes or whole microorganisms, has also emerged as a powerful tool for the synthesis of chiral alcohols with high enantiomeric excess.

The resulting chiral alcohol can then be employed in stereoselective reactions where the stereocenter of the alcohol directs the formation of new stereocenters in the molecule. For example, the hydroxyl group can be used to direct diastereoselective additions to nearby functional groups, or the alcohol can be converted into a chiral auxiliary to control the stereochemistry of subsequent reactions.

Table 2: Methods for Stereoselective Synthesis of this compound

Method Catalyst/Reagent Typical Enantiomeric Excess (ee)
Asymmetric Transfer Hydrogenation Chiral Ru or Rh complexes >95%
Asymmetric Hydrogenation Chiral Ru or Rh complexes with H₂ >95%
Chiral Borane (B79455) Reduction CBS catalyst (Corey-Bakshi-Shibata) >90%

Development of New Synthetic Routes Utilizing Aryl Ethanol Scaffolds

The development of novel synthetic methodologies that are efficient, selective, and environmentally benign is a central goal of organic chemistry. Aryl ethanol scaffolds, such as that found in this compound, are often used as model substrates in the development of new synthetic transformations.

The presence of multiple, distinct functional groups in this compound allows for the exploration of chemoselective reactions. For example, new catalytic systems can be tested for their ability to selectively activate the C-Br bond for cross-coupling without affecting the hydroxyl group, or vice versa. Furthermore, the development of novel methods for the functionalization of the ethanol side chain in the presence of the aromatic bromine and methyl groups can lead to the discovery of new synthetic strategies with broad applicability.

Emerging Research Frontiers and Advanced Applications in Synthetic Organic Chemistry

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of chiral alcohols, including 1-(3-Bromo-4-methylphenyl)ethan-1-ol (B6152440), is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy consumption, and waste. researchgate.net A primary focus is the asymmetric reduction of the corresponding prochiral ketone, 1-(3-bromo-4-methylphenyl)ethanone.

Biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical methods that often rely on costly and environmentally impactful metal catalysts. nih.govgoogle.com Whole-cell systems and isolated enzymes, such as alcohol dehydrogenases (ADHs), offer high regio- and stereoselectivity under mild reaction conditions, frequently using water as a solvent. nih.govresearchgate.net

Key Innovations Include:

Whole-Cell Biocatalysts: Organisms like Daucus carota (carrot) roots and baker's yeast are utilized for their natural enzyme content and cofactor recycling abilities, making them cost-effective and eco-friendly options for ketone reduction. nih.gov Plant-based systems, such as soaked Phaseolus aureus L (green grams), have also been developed as an eco-friendly process for preparing chiral alcohols in water. google.com

Isolated Enzymes: Alcohol dehydrogenases (ADHs) are pivotal in the asymmetric synthesis of chiral alcohols. rsc.org Research has focused on developing robust ADHs with high tolerance to organic solvents like 2-propanol, which is used in substrate-coupled cofactor regeneration systems. rsc.orgresearchgate.net This approach can achieve high substrate loading and excellent enantiomeric excess (ee). rsc.org

Green Solvents and Conditions: The use of water as a reaction medium is a cornerstone of green synthesis, lauded for its safety, affordability, and low environmental impact. arkat-usa.org Many biocatalytic reactions are performed in aqueous media or even solvent-free, simplifying product purification and reducing reliance on volatile organic compounds. nih.govmdpi.com

The following table compares traditional chemical reduction with a green biocatalytic approach for the synthesis of this compound.

FeatureTraditional Chemical Reduction (e.g., with NaBH₄)Green Biocatalytic Reduction (e.g., with ADH)
Product Racemic mixture (both enantiomers)Enantiopure chiral alcohol (>99% ee) researchgate.net
Reagents Metal hydrides, often requires stoichiometric amountsCatalytic amount of enzyme, renewable resources researchgate.net
Solvents Organic solvents (e.g., methanol (B129727), THF)Primarily water or solvent-free nih.govarkat-usa.org
Conditions Often requires low temperatures (0 °C)Mild conditions (e.g., room temperature, neutral pH) researchgate.net
Environmental Impact Generation of metallic and organic wasteBiodegradable, lower waste generation researchgate.net
Selectivity Low stereoselectivity without chiral auxiliariesHigh stereoselectivity nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing synthetic organic chemistry by transforming the traditional, often trial-and-error, approach to a data-driven, predictive paradigm. rsc.orgeurekalert.org For a target molecule like this compound, AI/ML tools can accelerate its synthesis and derivatization by predicting reaction outcomes, optimizing conditions, and proposing novel synthetic routes. oaepublish.comprinceton.edu

Key Applications:

Forward-Reaction Prediction: ML models, particularly those based on transformer architectures, are trained on vast databases of chemical reactions. chemcopilot.com These models can predict the likely product(s), yield, and potential side products for a given set of reactants and reagents. nih.govrjptonline.org For instance, an AI tool could predict the outcome of a novel cross-coupling reaction using this compound as a substrate. princeton.edu

Retrosynthesis Planning: AI-powered retrosynthesis tools can deconstruct a complex target molecule into simpler, commercially available precursors. researchgate.netarxiv.org By analyzing millions of known reactions, these systems propose viable synthetic pathways, saving chemists significant time in planning and literature searching. chemcopilot.comacs.org A retrosynthesis tool could suggest that the most efficient route to the target alcohol is the reduction of 1-(3-bromo-4-methylphenyl)ethanone.

Reaction Condition Optimization: AI workflows can efficiently navigate the complex, multi-dimensional parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration). arxiv.org Bayesian optimization and active learning loops can suggest a minimal set of experiments to identify the optimal conditions for maximizing yield and minimizing impurities in the synthesis of this compound. eurekalert.orgarxiv.org

The table below outlines how different AI/ML methodologies can be applied to the synthesis of this compound.

AI/ML MethodologyApplication to Target Compound SynthesisPotential Outcome
Forward Prediction Predict the major and minor products when reacting the alcohol's hydroxyl group or its C-Br bond under specific conditions.Identifies high-yielding reaction pathways and helps anticipate purification challenges by predicting side products. nih.gov
Retrosynthesis Propose multiple synthetic routes starting from simple, purchasable building blocks.Suggests both conventional routes (e.g., ketone reduction) and potentially novel, more efficient pathways. arxiv.orgnih.gov
Condition Optimization Identify the optimal temperature, catalyst loading, and solvent for the reduction of 1-(3-bromo-4-methylphenyl)ethanone.Maximizes reaction yield and purity while minimizing reaction time and resource consumption. princeton.edu
Catalyst Design Screen virtual libraries of catalysts to find the most effective one for a specific functionalization reaction on the molecule.Accelerates the discovery of novel, high-performance catalysts for C-H activation or cross-coupling. rsc.orgoaepublish.com

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of this compound is a key area of research, leveraging its structure for the synthesis of more complex molecules. Modern catalysis provides powerful tools for selectively modifying the C-Br bond and otherwise inert C-H bonds on the aromatic ring.

Key Catalytic Strategies:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals and forging new bonds. doaj.orgbeilstein-journals.org The C-Br bond in this compound can be activated via single-electron transfer (SET) with an excited-state photocatalyst. This can generate an aryl radical, which can then participate in a variety of bond-forming reactions, including C-H functionalization, without the need for high temperatures. nih.govacs.org

Palladium-Catalyzed C-H Activation: Transition metal catalysis, particularly with palladium, enables the direct functionalization of C-H bonds, offering a more atom- and step-economical approach than traditional methods requiring pre-functionalized substrates. dmaiti.comrsc.org Using specific directing groups or advanced ligand designs, it is possible to selectively activate and functionalize C-H bonds on the phenyl ring of the molecule, for example, at the position ortho to the methyl group. bohrium.com This allows for the introduction of new aryl, vinyl, or alkyl groups. acs.org

Dual Catalytic Systems: Combining different catalytic modes, such as photoredox catalysis with palladium catalysis, can enable novel transformations. For instance, a dual system could be used for the C-H arylation of the methylphenyl ring, where the photoredox cycle generates the aryl radical partner for the palladium-catalyzed cross-coupling. nih.gov

The following table summarizes novel catalytic approaches for the functionalization of the this compound scaffold.

Catalytic SystemTarget BondPotential Transformation
Photoredox Catalysis (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) C(aryl)-BrGeneration of an aryl radical for subsequent addition or coupling reactions. nih.govacs.org
Palladium Catalysis with Ligands (e.g., MPAA, Pyridone) Aromatic C-HDirect olefination, arylation, or borylation of the phenyl ring. bohrium.comrsc.org
Gold-Based Photoredox Catalysis C(alkyl)-Br (on other substrates)Potential for activating alkyl-bromide bonds in derivatives. nih.gov
Dual Pd/Photoredox Catalysis Aromatic C-HC-H arylation using aryl halides or diazonium salts as coupling partners. nih.gov

Advanced Characterization Techniques for In-Situ Monitoring

To optimize the synthesis of this compound and understand its reaction mechanisms, advanced analytical techniques are employed for real-time, in-situ monitoring. This approach, often termed Process Analytical Technology (PAT), aims to build quality into the product by understanding and controlling the manufacturing process. mt.comglobalresearchonline.netnih.gov

Operando spectroscopy is a powerful methodology that couples the spectroscopic characterization of a reaction with simultaneous measurement of catalytic activity and selectivity under actual operating conditions. wikipedia.orghideninc.com This provides a dynamic picture of the catalyst's state and the concentration of reactants, intermediates, and products throughout the reaction. hidenanalytical.comresearchgate.net

Key In-Situ Techniques:

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are well-suited for in-situ monitoring. mt.com By inserting a probe directly into the reaction vessel, one can track the disappearance of the ketone carbonyl stretch (around 1680 cm⁻¹) from the starting material and the appearance of the alcohol O-H stretch (around 3300 cm⁻¹) of the product in real-time.

Mass Spectrometry: Quadrupole mass spectrometry can be coupled with a reactor to monitor the gas-phase composition or, with appropriate sampling, the liquid phase, allowing for the tracking of volatile reactants or products. hidenanalytical.com

X-ray Spectroscopy (XAS, XRD): When using heterogeneous catalysts, operando X-ray techniques can provide crucial information about the catalyst's structure, oxidation state, and coordination environment as the reaction proceeds. wikipedia.orgresearchgate.net

The table below details advanced techniques for monitoring the synthesis of this compound.

TechniqueParameter MeasuredInformation Gained for Synthesis Monitoring
Operando FTIR Spectroscopy Molecular vibrations (functional groups)Real-time concentration tracking of ketone starting material and alcohol product; detection of intermediates. mt.com
Operando Raman Spectroscopy Molecular vibrations (especially non-polar bonds)Complementary to FTIR; can monitor aromatic ring substitutions and catalyst surface species. wikipedia.org
In-Situ Mass Spectrometry Mass-to-charge ratioMonitoring of volatile byproducts or reactants; kinetic analysis. hidenanalytical.com
Differential Scanning Calorimetry (DSC) Heat flowProvides critical safety information by measuring reaction exotherms and identifying potential for runaway reactions. mt.com

Q & A

Q. Key Considerations :

  • Catalyst loading (5–10 mol%) and hydrogen pressure (1–5 atm) significantly affect enantiomeric excess (ee).
  • Impurities from incomplete reduction require purification via column chromatography or recrystallization .

How can researchers characterize and validate the stereochemical purity of this compound?

Basic Research Question

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) mobile phase. Retention times and peak areas quantify ee (e.g., 87–90% purity reported in analogous compounds) .
  • NMR Spectroscopy : Analyze diastereotopic protons or NOE effects to confirm configuration.
  • Optical Rotation : Compare [α]D values with literature data for enantiomeric verification .

What solvent systems are optimal for reactions involving this compound, and how does solubility impact experimental design?

Basic Research Question

  • Solubility Profile :
    • Polar Solvents : Moderate solubility in water (5–10 mg/mL at 25°C) limits aqueous-phase reactions.
    • Organic Solvents : High solubility in DCM, ethanol, and THF (>50 mg/mL), making these ideal for nucleophilic substitutions or esterifications .

Methodological Tip :
Pre-saturate solvents with inert gas (N₂/Ar) to prevent oxidation of the hydroxyl group during prolonged reactions .

What advanced strategies address low enantiomeric purity in asymmetric synthesis of this compound?

Advanced Research Question

  • Chiral Catalyst Optimization : Screen Ru-(BINAP) or Jacobsen-type catalysts to enhance ee. For example, modifying ligand steric bulk improves enantioselectivity from 80% to >95% .
  • Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively acylate one enantiomer, enriching the desired form .
  • Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with asymmetric hydrogenation .

How should researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Advanced Research Question

  • Variable Analysis :

    FactorImpactExample
    Catalyst PurityImpurities reduce activityUse ≥99% Pd/C for hydrogenation
    Substrate RatiosExcess ketone lowers eeMaintain 1:1.2 (alcohol:ketone)
    TemperatureHigher temps accelerate racemizationOptimize at 25–40°C
  • Reproducibility : Replicate conditions with strict inert atmospheres and anhydrous solvents to minimize side reactions .

What methodologies support structure-activity relationship (SAR) studies for bioactive derivatives?

Advanced Research Question

  • Systematic Substituent Variation : Replace the bromo or methyl groups with halogens (F, Cl) or electron-withdrawing groups (NO₂) to assess antibacterial activity trends .
  • In Silico Modeling : Use DFT calculations (e.g., Gaussian 09) to predict binding affinity with microbial enzymes. Dock derivatives into E. coli FabH active sites to prioritize synthesis .
  • Biological Assays : Test MIC values against Gram-positive/negative strains (e.g., S. aureus, E. coli) to correlate structural changes with potency .

What safety protocols are critical for handling this compound?

Basic Research Question

  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles.
  • Storage : Store in amber glass at 2–8°C under N₂ to prevent degradation .
  • Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as halogenated waste .

How can environmental impact assessments guide sustainable use of this compound?

Advanced Research Question

  • Biodegradability Testing : Use OECD 301F (manometric respirometry) to measure microbial degradation in wastewater sludge. Brominated aromatics often show persistence (t½ > 60 days) .
  • Ecotoxicology : Conduct Daphnia magna LC50 assays (OECD 202). Derivatives with logP > 3.5 may bioaccumulate, requiring structural modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.